7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone basic properties
7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone basic properties
An In-Depth Technical Guide to 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
Introduction: The Quinazolinone Scaffold in Modern Drug Discovery
The quinazolinone ring system, a bicyclic structure composed of a benzene ring fused to a pyrimidine ring, represents a cornerstone in medicinal chemistry.[1] Its derivatives are recognized as "privileged scaffolds" due to their ability to interact with a wide array of biological targets, leading to diverse pharmacological activities including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant effects.[1][2] Among this extensive family, 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone (CPTQ) emerges as a compound of significant interest.
This guide provides a detailed examination of CPTQ, focusing on its fundamental chemical and physical properties, synthetic pathways, spectroscopic signature, and potential pharmacological relevance. The molecule's distinct architecture—featuring a chloro-group at the 7-position, a phenyl substituent at the N-3 position, and a thioxo group at the C-2 position—creates a unique electronic and steric profile that is ripe for exploration by researchers in drug development.[3]
Core Physicochemical Properties
The foundational properties of a compound are critical for predicting its behavior in both chemical and biological systems. The key identifiers and physical characteristics of CPTQ are summarized below.
| Property | Value | Reference |
| CAS Number | 13165-15-6 | [3][4] |
| Molecular Formula | C₁₄H₉ClN₂OS | [3][5] |
| Molecular Weight | 288.75 g/mol | [3][5] |
| Appearance | Typically a yellow to orange crystalline solid | [3] |
| Solubility | Soluble in organic solvents | [3] |
| SMILES | c1ccc(cc1)n1c(=O)c2ccc(cc2nc1S)Cl | [3] |
| InChI | InChI=1S/C14H9ClN2OS/c15-9-6-7-11-12(8-9)16-14(19)17(13(11)18)10-4-2-1-3-5-10/h1-8H,(H,16,19) | [3][5] |
| InChIKey | KPCPBBQBISDRFL-UHFFFAOYSA-N | [5] |
Synthesis and Chemical Reactivity
Synthetic Pathway
The most common and efficient route for synthesizing 3-aryl-2-thioxo-2,3-dihydro-4(1H)-quinazolinones involves the cyclocondensation of an appropriately substituted anthranilic acid with an aryl isothiocyanate.[6][7] For CPTQ, this involves the reaction of 2-amino-4-chlorobenzoic acid with phenyl isothiocyanate.
The causality behind this experimental choice lies in the nucleophilicity of the amino group of the anthranilic acid, which attacks the electrophilic carbon of the isothiocyanate. This is followed by an intramolecular cyclization and dehydration, typically facilitated by refluxing in a suitable solvent like glacial acetic acid, to yield the stable quinazolinone ring system.[7]
Caption: General synthesis workflow for CPTQ.
Experimental Protocol: Synthesis of CPTQ
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Reactant Preparation: In a round-bottom flask, dissolve 2-amino-4-chlorobenzoic acid (1 equivalent) in glacial acetic acid.
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Addition: Add phenyl isothiocyanate (1.1 equivalents) to the solution.
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Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 8-10 hours.[7] The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).
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Isolation: After completion, cool the reaction mixture to room temperature. The product will typically precipitate out of the solution.
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Purification: Collect the solid product by vacuum filtration, wash with cold ethanol to remove unreacted starting materials and impurities, and then dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol or acetic acid) can be performed for further purification.
Chemical Reactivity: The Thione-Thiol Tautomerism
A key feature of the 2-thioxo-quinazolinone scaffold is its ability to undergo thione-thiol tautomerization.[7] The thione form (C=S) is generally more stable, but in the presence of a base, the compound can be deprotonated to form a thiolate anion. This anion makes the sulfur atom a potent nucleophile, enabling S-alkylation reactions with alkyl or aryl halides.[7][8] This reactivity provides a critical handle for further structural modification and the development of derivative libraries.
Spectroscopic Characterization
Structural elucidation of CPTQ is definitively achieved through a combination of spectroscopic methods. While a specific, published spectrum for this exact molecule is not available, the expected characteristic signals can be reliably predicted based on its functional groups and data from closely related analogues.[7][9][10]
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Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H group (around 3200 cm⁻¹), the aromatic C-H bonds (around 3100-3000 cm⁻¹), the highly conjugated carbonyl group (C=O, around 1680-1650 cm⁻¹), and the thiocarbonyl group (C=S, around 1250-1170 cm⁻¹).[10]
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum would display multiplets in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the quinazolinone ring system and the N-3 phenyl substituent. A broad singlet corresponding to the N-H proton would also be visible, which would be exchangeable with D₂O.
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¹³C NMR: Key signals would include those for the thiocarbonyl carbon (C=S) at approximately δ 175-180 ppm and the carbonyl carbon (C=O) around δ 160-165 ppm. A series of signals in the δ 115-150 ppm range would correspond to the 12 aromatic carbons.[7]
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Mass Spectrometry (MS): The mass spectrum would confirm the molecular weight, showing a molecular ion peak [M⁺] at m/z 288. The presence of a chlorine atom would be evident from the characteristic isotopic pattern, with an [M+2] peak approximately one-third the intensity of the [M⁺] peak.[7]
Potential Biological and Pharmacological Profile
The quinazolinone scaffold is a well-established pharmacophore, and derivatives bearing thioxo and halogen substituents have demonstrated a wide range of biological activities.[1][3]
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Anti-inflammatory and Antioxidant Activity: Many 2-thioxo-quinazolinone derivatives have been reported as potent anti-inflammatory and antioxidant agents.[7] Some studies suggest that chloro-substitution can enhance these properties.[7] For instance, compounds with a 6-chloro substituent have shown significant antioxidant and cytotoxic activities.[7]
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Myeloperoxidase (MPO) Inhibition: Thioxo-dihydroquinazolin-one compounds have been identified as novel inhibitors of myeloperoxidase (MPO), an enzyme implicated in inflammatory conditions and neurodegenerative diseases like Parkinson's and Alzheimer's.[11] Halide substitution on the quinazolinone ring has been shown to frequently improve this inhibitory bioactivity.[11]
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Anticancer Potential: The quinazolinone core is central to several approved anticancer drugs (e.g., gefitinib, erlotinib). Thioxo-derivatives have also been evaluated for their cytotoxic effects against various cancer cell lines, with some compounds inducing apoptosis and cell cycle arrest.[7] The substitution pattern, including the presence of a chlorine atom, can significantly influence the cytotoxic potency.[7]
Caption: Potential therapeutic avenues for the CPTQ scaffold.
Conclusion
7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is a heterocyclic compound built upon a highly versatile and pharmacologically significant scaffold. Its well-defined synthetic route and multiple points for chemical modification—particularly at the thioxo group—make it an attractive starting point for medicinal chemistry campaigns. The presence of the chlorine and phenyl substituents provides a specific lipophilic and electronic character that may enhance its interaction with biological targets. Based on the activities of related compounds, CPTQ holds considerable promise for further investigation as an anti-inflammatory, antioxidant, and anticancer agent, warranting its place as a molecule of interest for researchers and drug development professionals.
References
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Dabiri, M., et al. (2007). Synthesis of substituted 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines and 4-oxo-3,4-dihydroquinazoline-2-thioles. PubMed. Available at: [Link]
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Targeted Library. (2024). Synthesis of Quinazolinediones and Thioxoquinazolines. Targeted Library. Available at: [Link]
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Chembeo. (n.d.). 7-chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1h)-quinazolinone. Chembeo. Available at: [Link]
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Kettle, A. J., et al. (2015). Thioxo-dihydroquinazolin-one Compounds as Novel Inhibitors of Myeloperoxidase. ACS Medicinal Chemistry Letters. Available at: [Link]
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Abdel-Wahab, B. F., et al. (2023). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-proliferative Agents. MDPI. Available at: [Link]
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Li, Y., et al. (2024). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Spandidos Publications. Available at: [Link]
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Wang, Y., et al. (2022). Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. MDPI. Available at: [Link]
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Kumar, A., et al. (2017). Design and Synthesis of 7-Chloro-3-Substituted Quinazolin-4(3H)-Ones as Potential Anti-inflammatory and Analgesic Agents. ResearchGate. Available at: [Link]
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Xu, Z., et al. (2024). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. MDPI. Available at: [Link]
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